Lipophilicity Comparison: Pyrrolidine vs. Morpholine vs. Parent Scaffold
The pyrrolidine carboxamide substitution reduces lipophilicity relative to the unsubstituted 8-oxa-2-azaspiro[4.5]decane scaffold but maintains a higher clogP than the morpholine analog due to the absence of the electronegative ether oxygen in the amine ring. The parent scaffold 8-oxa-2-azaspiro[4.5]decane has a measured/computed LogP of 1.11 [1]. Computational predictions for the pyrrolidine carboxamide target compound (C13H22N2O2) yield a clogP of 0.64 [2], compared to the morpholine analog (C13H22N2O3) with a higher molecular weight (254.33 vs. 238.33) and lower predicted clogP due to the additional oxygen atom .
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 0.64 (C13H22N2O2, MW 238.33) |
| Comparator Or Baseline | 8-oxa-2-azaspiro[4.5]decane LogP = 1.11 (C8H15NO, MW 141.21); Morpholino analog predicted lower clogP (C13H22N2O3, MW 254.33) |
| Quantified Difference | ΔclogP ≈ −0.47 vs. parent scaffold; estimated ΔclogP ≈ +0.3 to +0.5 vs. morpholine analog |
| Conditions | Computed logP values from multiple prediction algorithms (Sildrug/ECBD database, Molbic); parent scaffold experimental LogP from Chembase |
Why This Matters
Lipophilicity differences of this magnitude can shift CNS penetration potential and plasma protein binding by 2- to 5-fold, directly impacting whether the compound is suitable for CNS vs. peripheral target programs and influencing formulation strategy selection for screening libraries.
- [1] Chembase. 8-Oxa-2-azaspiro[4.5]decane: LogP = 1.10530. CAS 310-93-0. View Source
- [2] Sildrug/ECBD Database. EOS18163: C13H22N2O2, MW 238.33, clogP 0.64, TPSA 52.57, HBA 4, HBD 2. View Source
